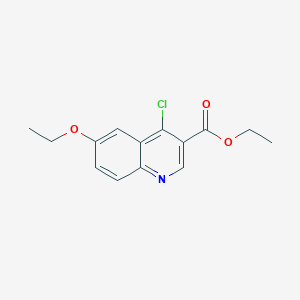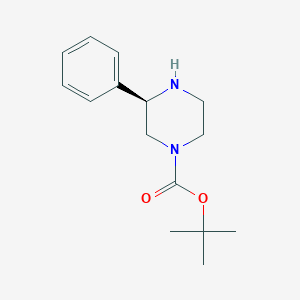
3,5-Dimethylphenetole
説明
3,5-Dimethylphenetole is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Graphitizable Resin Structure and Thermal Decomposition
3,5-Dimethylphenol resins, derived from 3,5-dimethylphenol, have been studied for their unique graphitizable properties. These resins exhibit a predominantly linear structure with few crosslinks, leading to unusual properties like oxygen sensitivity and graphitizability, which are key in various advanced material applications (Lenghaus, Qiao, & Solomon, 2001).
Enhancement of Polyurethane Copolymer Flexibility
The grafted 3,5-dimethylphenyl group significantly improves the low-temperature flexibility of polyurethane copolymers. This enhancement is critical in materials science, particularly in creating polymers with high tensile and shape memory properties at ambient temperatures (Chung, Choi, Park, & Chun, 2012).
Spectroscopic and Structural Properties
A novel derivative of 3,5-dibromopyridine, 3,5-bis(2,5-dimethylphenyl)pyridine, shows promising biological activity. This compound's structural, electronic, and bioactive characteristics, determined through spectroscopic techniques and theoretical investigations, highlight its potential in biochemistry and pharmacology (Akram et al., 2020).
Carbonization with Alkali
The carbonization of 3,5-dimethylphenol-formaldehyde resin with NaOH has been studied to understand the influence of alkali on the carbonization process. This research is significant in the context of coal gasification and carbon material production (Yamashita & Ōuchi, 1982).
Chiral Stationary Phases in Chromatography
3,5-Dimethylphenyl-carbamoylated-beta-cyclodextrin has been applied in high-performance liquid chromatography for the enantioseparation of beta-amino acids. This application is crucial in analytical chemistry for separating and analyzing chiral molecules (Ilisz et al., 2009).
Molecular Vibrational Problems
The structural properties of 3,5-dimethylpyrazole have been explored using density functional theory, which has applications in molecular spectroscopy and materials science (Sundaraganesan et al., 2009).
Electroactive Poly(arylene Sulphide) Synthesis
The electro-oxidative polymerization of 3,5-dimethylthiophenol to produce poly(2,6-dimethylphenylene sulphide) reveals applications in electrochemistry and materials science, particularly in creating conductive polymer films (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Optical Resolving Ability in Liquid Chromatography
3,5-Dimethylphenylcarbamates of oligosaccharides and cyclodextrins have been synthesized and evaluated for their chiral recognition abilities in liquid chromatography, an essential technique in pharmaceutical and chemical analysis (Aburatani, Okamoto, & Hatada, 1990).
特性
IUPAC Name |
1-ethoxy-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-4-11-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLRDAUECUCSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399684 | |
| Record name | 3,5-Dimethylphenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-49-3 | |
| Record name | 3,5-Dimethylphenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3,5-XYLYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)







![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)


